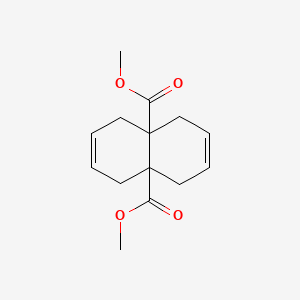

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate

Beschreibung

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate is a bicyclic ester derivative of tetrahydronaphthalene (tetralin) with two methyl ester groups at the 4a and 8a positions. This compound is of interest in synthetic organic chemistry due to its strained bicyclic framework, which serves as a precursor for photochemical and catalytic transformations. Its synthesis often involves irradiation or acid-catalyzed cyclization, as demonstrated in studies on analogous systems . The compound’s structural rigidity and ester functionalities make it a valuable intermediate for synthesizing polycyclic aromatic hydrocarbons (PAHs) or chiral ligands in asymmetric catalysis.

Eigenschaften

CAS-Nummer |

3846-07-9 |

|---|---|

Molekularformel |

C14H18O4 |

Molekulargewicht |

250.29 g/mol |

IUPAC-Name |

dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate |

InChI |

InChI=1S/C14H18O4/c1-17-11(15)13-7-3-5-9-14(13,12(16)18-2)10-6-4-8-13/h3-6H,7-10H2,1-2H3 |

InChI-Schlüssel |

FGWPFPADKFVDRT-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C12CC=CCC1(CC=CC2)C(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate typically involves the hydrogenation of naphthalene derivatives followed by esterification. One common method includes the catalytic hydrogenation of 1,4,5,8-naphthalene tetracarboxylic dianhydride in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydronaphthalene derivative is then esterified using methanol and an acid catalyst like sulfuric acid to yield the dimethyl ester .

Industrial Production Methods

Industrial production of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters are common in industrial settings to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Reaction Parameters:

| Parameter | Value/Description |

|---|---|

| Catalyst | TaCl₅ (2–3 mmol) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 0°C (initial), 23°C (reaction) |

| Reaction Time | 18–24 hours |

| Workup | Hydrolysis with H₂O, extraction with CH₂Cl₂ |

Key intermediates include a tantalum-carboxylate complex and a carbocationic species formed during cyclopropane cleavage. Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) supports an activation barrier of 14.56 kcal/mol for the ring-opening step .

Mechanistic Insights

The reaction proceeds via:

-

Coordination of TaCl₅ to the cyclopropane’s ester groups, polarizing the C–C bonds.

-

Electrophilic attack by the aldehyde-derived carbocation at the cyclopropane’s quaternary carbon.

-

Formation of a cyclohexene intermediate followed by intramolecular Friedel–Crafts alkylation to yield the tetrahydronaphthalene core.

-

Chlorination via Sₙ2 substitution by TaCl₅, resulting in a cis arrangement of aryl and chlorine substituents .

Notably, the steric bulk of the aryl group directs the stereochemistry, favoring a trans → cis isomerization during the chlorination step.

Functionalization and Derivatives

While direct reactions of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate are not explicitly documented, its structural analogs undergo:

-

Halogenation : Introduction of iodine, bromine, or chlorine at the C6 position using substituted benzaldehydes (e.g., 4-iodobenzaldehyde yields 2a ) .

-

Electron-Donating Substituent Effects : p-Methoxybenzaldehyde reduces electrophilicity, altering reaction pathways .

Crystallographic and Spectroscopic Data

Wissenschaftliche Forschungsanwendungen

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors. The partially hydrogenated naphthalene ring system can participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Synthetic Efficiency : The target compound’s photochemical synthesis offers a cleaner route compared to multistep procedures for diethyl analogs, though yields are moderate .

- Steric Effects : Methyl esters in the target compound reduce steric hindrance compared to bulkier ethoxy groups, enhancing reactivity in cycloadditions.

- Thermal Stability : Esterified derivatives generally outperform carboxylic acids in thermal stability, critical for high-temperature applications.

Biologische Aktivität

Dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate (DMTHNDC) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18O4

- Molecular Weight : 250.29 g/mol

- CAS Number : 3846-07-9

- Structure : The compound consists of a tetrahydronaphthalene core with two carboxylate groups substituted by methyl groups at the 4a and 8a positions.

Research indicates that DMTHNDC may exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : DMTHNDC has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

- Anti-inflammatory Effects : Studies have indicated that DMTHNDC can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity suggests its usefulness in conditions characterized by chronic inflammation .

- Antimicrobial Properties : Preliminary studies suggest that DMTHNDC exhibits antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Research Findings

Several studies have investigated the biological activity of DMTHNDC:

- Antioxidant Activity Study : A study evaluated the antioxidant capacity of DMTHNDC using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels comparable to standard antioxidants .

- Anti-inflammatory Mechanism : In vitro experiments demonstrated that DMTHNDC inhibited the expression of COX-2 and iNOS in macrophage cells stimulated by LPS (lipopolysaccharide), suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria. The results showed that DMTHNDC had a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Case Studies

- Case Study on Antioxidant Properties :

- Inflammation Model Study :

- Microbial Resistance Study :

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling dimethyl 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods or local exhaust systems to minimize inhalation risks .

- Storage : Store in sealed glass containers in a cool, ventilated area away from sunlight and strong oxidizers .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Prohibit eating/drinking in labs and enforce strict decontamination protocols post-handling .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using n-hexane:ethyl acetate (9:1) as a solvent system, as validated for structurally similar naphthalene derivatives .

- Spectroscopy : Employ H/C NMR and FT-IR to confirm functional groups and stereochemistry. Cross-reference with mass spectrometry (MS) for molecular weight validation .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns and UV detection at 254 nm .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Esterification : React 1,4,5,8-tetrahydronaphthalene-4a,8a-dicarboxylic acid with methanol in the presence of a catalyst (e.g., HSO) under reflux.

- Oxyanion Intermediate : Adapt methods from naphthol derivatives by using KCO in DMF to generate intermediates, followed by alkylation with methyl halides .

Advanced Research Questions

Q. How can factorial design be applied to investigate the influence of reaction parameters on the yield of this compound?

- Methodological Answer :

- Variable Selection : Identify critical parameters (e.g., temperature, catalyst concentration, solvent ratio).

- Design Matrix : Implement a 2 factorial design to test interactions between variables. For example, vary temperature (60°C vs. 80°C) and catalyst loading (5% vs. 10%) .

- Statistical Analysis : Use ANOVA to determine significant factors. Optimize conditions using response surface methodology (RSM) for maximum yield .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Validation : Combine H NMR, C NMR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry, as demonstrated for methoxynaphthalene analogs .

- Computational Validation : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- AI-Driven Simulations : Use COMSOL Multiphysics to model reaction kinetics and thermodynamics. Adjust parameters (e.g., pressure, solvent polarity) in silico to predict optimal conditions .

- Machine Learning : Train models on historical reaction data (e.g., yields, temperatures) to recommend catalyst systems or solvent combinations .

Q. What are the challenges in determining the stereochemistry of this compound, and how can they be addressed?

- Methodological Answer :

- Challenges : Overlapping signals in NMR and limited crystallinity due to flexible tetrahydronaphthalene backbone.

- Solutions : Use chiral derivatizing agents (e.g., Mosher’s acid) to enhance NMR signal resolution. Alternatively, employ cryogenic X-ray diffraction for rigid analogs .

Q. How should stability studies be designed to monitor decomposition under varying storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.